
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including an amino group, a thioether group, a pyrimidine ring, and methoxy groups . These functional groups and structural features are often found in biologically active molecules and can contribute to a compound’s potential therapeutic effects .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a thioether group and an amino group. The molecule also contains a benzamide moiety with two methoxy groups attached .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents present. For example, the amino groups might participate in acid-base reactions, while the thioether group could undergo oxidation or substitution reactions .科学的研究の応用
Antimicrobial Applications
- A study on the synthesis of fluorobenzamides, including compounds structurally related to N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide, demonstrated promising antimicrobial activity. The presence of a fluorine atom in these compounds has been essential for enhancing antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).
Synthesis Methodologies
- Research on the microwave-induced synthesis of similar fluorobenzamides has shown significant improvements in reaction times and yields, highlighting the compound's role in facilitating efficient synthetic routes for potential antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Biological Pathway Probing
- The synthesis of heterocyclic and non-heterocyclic entities related to this compound has been explored for antibacterial and anti-HIV activities, suggesting its utility in probing and intervening in critical biological pathways (Patel & Chikhalia, 2006).
Advanced Material Synthesis
- The compound's structure serves as a basis for developing novel aromatic polyimides, demonstrating its significance in the synthesis of materials with potential applications in high-performance polymers (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its potential therapeutic uses, as well as more detailed studies of its physical and chemical properties. Additionally, new synthetic routes to this compound could be developed, potentially making its production more efficient or environmentally friendly .
特性
IUPAC Name |
N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O5S/c1-32-15-8-5-13(9-16(15)33-2)20(30)26-18-19(24)27-22(28-21(18)31)34-11-17(29)25-10-12-3-6-14(23)7-4-12/h3-9H,10-11H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKALPODGZYAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)F)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

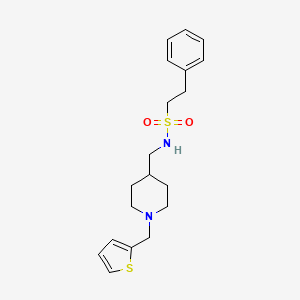


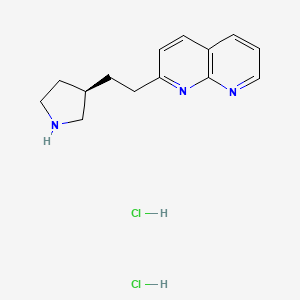
![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B2841717.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)
![4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2841722.png)

![2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2841726.png)
![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)
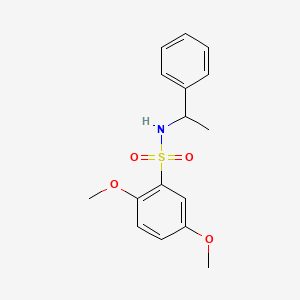
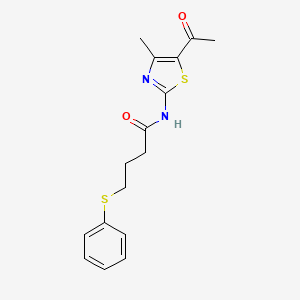
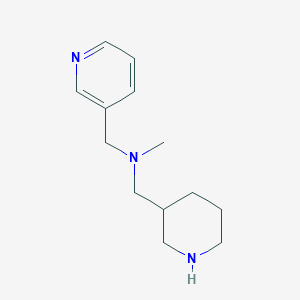
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2841734.png)